molecular formula C12H19AsClS B14517327 CID 78065172

CID 78065172

Katalognummer: B14517327
Molekulargewicht: 305.72 g/mol
InChI-Schlüssel: VJRXYINZLAJTRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78065172 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

    Cyclization reactions: These are used to form the core structure of the compound.

    Reduction reactions: Commonly employed to modify functional groups and achieve the desired chemical structure.

    Industrial production methods: Typically involve large-scale reactions under controlled conditions to ensure purity and yield.

Analyse Chemischer Reaktionen

CID 78065172 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

    Common reagents and conditions: These reactions are usually carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

CID 78065172 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of CID 78065172 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

CID 78065172 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 71298057: Known for its distinct chemical structure and reactivity.

    CID 17442: Another compound with similar properties and applications.

    CID 51634: Studied for its biological activity and potential therapeutic uses.

Each of these compounds has unique features that make them suitable for specific applications, and comparing them helps in understanding the advantages and limitations of this compound.

Eigenschaften

Molekularformel

C12H19AsClS

Molekulargewicht

305.72 g/mol

InChI

InChI=1S/C12H19AsClS/c1-3-10-13(15-14,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI-Schlüssel

VJRXYINZLAJTRF-UHFFFAOYSA-N

Kanonische SMILES

CCC[As](CCC)(C1=CC=CC=C1)SCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.